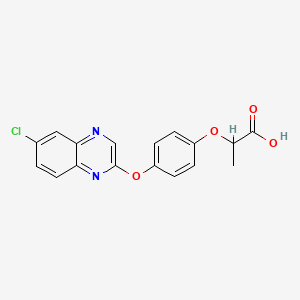

Quizalofop

Descripción general

Descripción

Quizalofop es un herbicida selectivo, de aplicación posterior a la emergencia, que pertenece a la familia de los ariloxifenoxipropionatos. Se utiliza principalmente para controlar las malas hierbas gramíneas anuales y perennes en diversos cultivos de hoja ancha como la patata, la soja, la remolacha azucarera, el cacahuete, las hortalizas, el algodón y el lino . This compound actúa inhibiendo la enzima acetil-coenzima A carboxilasa, que es crucial para la síntesis de ácidos grasos en las plantas .

Aplicaciones Científicas De Investigación

El quizalofop tiene varias aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

El quizalofop ejerce sus efectos herbicidas inhibiendo la enzima acetil-coenzima A carboxilasa (ACCase), que cataliza el primer paso comprometido en la síntesis de ácidos grasos . La inhibición de la síntesis de ácidos grasos bloquea la producción de fosfolípidos utilizados en la construcción de nuevas membranas necesarias para el crecimiento celular. Esto conduce a la cesación del crecimiento, la clorosis y, finalmente, la necrosis de los tejidos vegetales . El this compound es absorbido por las hojas y los brotes y se transloca por toda la planta, acumulándose en las regiones meristemáticas del brote y la raíz .

Análisis Bioquímico

Biochemical Properties

Quizalofop interacts with various enzymes and proteins. A notable enzyme is the this compound-p-ethyl-hydrolyzing esterase, which plays a significant role in the degradation of this compound . This enzyme, encoded by the gene qpeH, has been identified in Pseudomonas sp., a bacterial strain capable of degrading this compound . The enzyme exhibits a specific activity of 198.9 ± 2.7 U mg−1 for this compound .

Cellular Effects

This compound has been found to have various effects on cells. As a systemic herbicide, it inhibits acetyl CoA carboxylase, an essential enzyme in fatty acid biosynthesis . This inhibition disrupts the normal functioning of the cell, leading to the death of the weed .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetyl CoA carboxylase . It inhibits this enzyme, thereby disrupting fatty acid biosynthesis, a crucial process for cell survival . This inhibition is the primary mechanism through which this compound exerts its herbicidal effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the dissipation of this compound in soil is rapid, with a half-life ranging from 0.45 to 0.71 days . This indicates that this compound is relatively unstable in the environment, undergoing rapid degradation .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized by the this compound-p-ethyl-hydrolyzing esterase, leading to the formation of this compound acid . This metabolic process is crucial for the degradation and detoxification of this compound in the environment .

Transport and Distribution

This compound is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem . It moves from the treated foliage to the root system, and accumulates in the meristematic tissue . This wide distribution within the plant is key to this compound’s effectiveness as a systemic herbicide.

Métodos De Preparación

La preparación de quizalofop implica varios pasos. Un método incluye los siguientes pasos :

Reacción a Reflujo: Se somete a 6-cloro-2-(4-hidroxifenoxil) quinozalina y óxido de hidrometal alcalino a una reacción a reflujo en un disolvente mixto de hidrocarburo aromático y éter de petróleo para obtener un producto intermedio.

Adición de S(-)-etil p-toluensulfonil lactato: Este producto intermedio se hace reaccionar con S(-)-etil p-toluensulfonil lactato en condiciones de reflujo para producir this compound.

Este método evita los procesos complicados de postratamiento, reduciendo así la dificultad del tratamiento de las aguas residuales y el coste de producción. El uso de un disolvente mixto compuesto de hidrocarburo aromático y éter de petróleo como medio de reacción evita eficazmente la racemización y mejora la pureza óptica y el rendimiento del this compound .

Análisis de las Reacciones Químicas

El this compound sufre diversas reacciones químicas, incluyendo la hidrólisis y la degradación . Algunas reacciones clave incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen diversos iones metálicos (por ejemplo, calcio, cadmio, litio, hierro, cobalto) e inhibidores (por ejemplo, níquel, plata, dietil pirocarbonato, dodecil sulfato de sodio, Tween 80, Tritón X, beta-mercaptoetanol, fenilmetilsulfonil fluoruro, p-cloromercuribenzoato) .

Análisis De Reacciones Químicas

Quizalofop undergoes various chemical reactions, including hydrolysis and degradation . Some key reactions include:

Common reagents and conditions used in these reactions include various metal ions (e.g., calcium, cadmium, lithium, iron, cobalt) and inhibitors (e.g., nickel, silver, diethyl pyrocarbonate, sodium dodecyl sulfate, Tween 80, Triton X, beta-mercaptoethanol, phenylmethylsulfonyl fluoride, p-chloromercuribenzoate) .

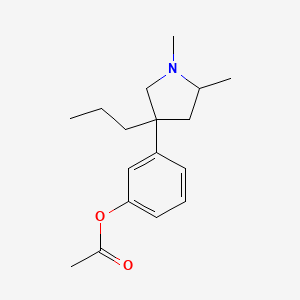

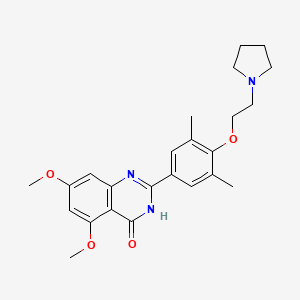

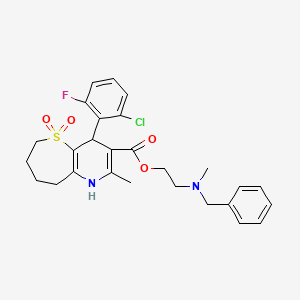

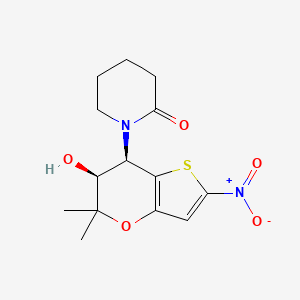

Comparación Con Compuestos Similares

El quizalofop forma parte de la familia de herbicidas ariloxifenoxipropionatos, que incluye compuestos similares como fenoxaprop-P-etil, haloxifop-P-metil, cihalofop-butil, clodinafop-propargilo y propaquizafop . En comparación con estos compuestos, el this compound es único en su inhibición específica de la ACCase y su eficacia en el control de un amplio espectro de malas hierbas gramíneas . Además, los productos de degradación del this compound y su impacto ambiental han sido ampliamente estudiados, proporcionando información valiosa sobre su seguridad y eficacia .

Propiedades

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

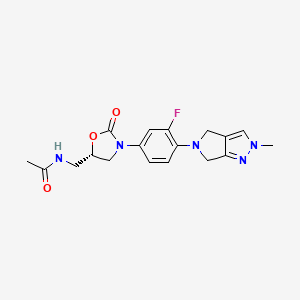

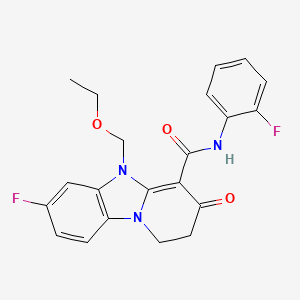

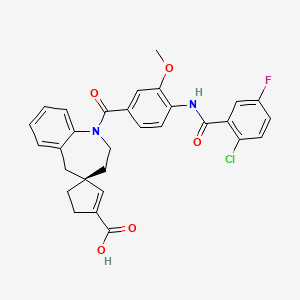

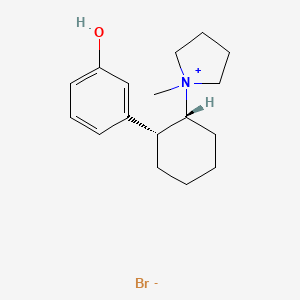

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)